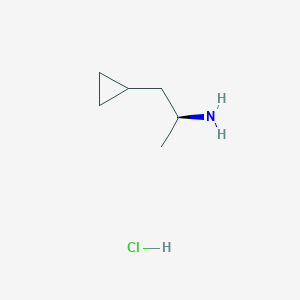
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway and is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Aplicaciones Científicas De Investigación
Role in Modulating Orexin Receptors and Compulsive Food Consumption
Research has explored the modulation of orexin receptors, specifically focusing on their role in compulsive food consumption. Orexins and their receptors play a crucial role in regulating feeding, arousal, stress, and drug abuse. The study by Piccoli et al. (2012) delves into the effects of various orexin receptor antagonists in a binge eating model in rats, highlighting a potential pharmacological avenue for treating eating disorders with a compulsive component, such as binge eating. This aligns with the broader interest in the intersection of neural systems motivating drug abuse and compulsive food intake, suggesting that antagonism at specific orexin receptors could offer novel treatment pathways (Piccoli et al., 2012).
Metabolism and Bioisostere Synthesis
Another aspect of research on related compounds involves the metabolism of growth hormone secretagogues, leading to unusual metabolites. The work by Borel et al. (2011) provides insights into the metabolic pathways of LY654322, a compound structurally related to the focus of this query, revealing the formation of an unexpected diimidazopyridine metabolite. This study contributes to our understanding of how complex molecules are metabolized and the potential implications for drug development and pharmacokinetics (Borel et al., 2011).
Propiedades
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-12-4-2-6-14(8-12)20-18(24)21-15-10-17(23)22(11-15)16-7-3-5-13(19)9-16/h2-9,15H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVPHIUTMMKIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2970232.png)


![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970236.png)
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2970237.png)


![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970242.png)


![1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine](/img/structure/B2970249.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2970250.png)

